ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a nitro group at the 4-position of the pyrazole ring, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-nitro-1H-pyrazole and butanoic acid or its derivatives.
Reaction Conditions: The reaction involves esterification, where the carboxylic acid group of butanoic acid reacts with the hydroxyl group of 4-nitro-1H-pyrazole in the presence of an acid catalyst (e.g., sulfuric acid) and an alcohol (e.g., ethanol).
Purification: The resulting ester is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, converting the nitro group to other functional groups such as nitroso or oxime.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of a different pyrazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used, often under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or tin chloride.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives, oximes.
Reduction Products: Amino derivatives.
Substitution Products: Amine or alcohol derivatives.
Scientific Research Applications
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other pyrazole derivatives, which are used in the development of new chemical entities.
Biology: Pyrazole derivatives are studied for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Some pyrazole derivatives have shown potential as therapeutic agents in the treatment of diseases such as cancer and diabetes.
Industry: Pyrazole derivatives are used in the production of agrochemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate exerts its effects depends on its specific application. For example, in medicinal chemistry, the nitro group can interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
2-(4-nitro-1H-pyrazol-1-yl)ethanol
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate
This comprehensive overview provides a detailed understanding of ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-(4-nitropyrazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-3-8(9(13)16-4-2)11-6-7(5-10-11)12(14)15/h5-6,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVVOTBVCOOVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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